
Pivaloyl carnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pivaloyl carnitine is a derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production. This compound is formed when pivalic acid, a branched-chain carboxylic acid, is esterified with carnitine. This compound is of interest due to its role in the metabolism and excretion of pivalate, a byproduct of certain prodrugs .
準備方法
Synthetic Routes and Reaction Conditions
Pivaloyl carnitine can be synthesized through the esterification of carnitine with pivalic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of pivalic acid, facilitating its reaction with the hydroxyl group of carnitine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize byproducts. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
Pivaloyl carnitine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the release of pivalic acid and carnitine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pivalic acid and carnitine.
Oxidation: Oxidized derivatives of pivalic acid and carnitine.
Reduction: Reduced forms of pivalic acid and carnitine.
科学的研究の応用
Pivaloyl carnitine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in carnitine metabolism and transport in cells.
Medicine: Explored as a potential biomarker for carnitine deficiency and related metabolic disorders.
Industry: Utilized in the development of prodrugs to improve the bioavailability of therapeutic agents.
作用機序
Pivaloyl carnitine exerts its effects primarily through its role in carnitine metabolism. Once formed, it is transported out of tissues via the human kidney carnitine transporter, OCTN2. This transport is competitively inhibited by L-carnitine. The compound is eventually excreted in the urine, helping to eliminate pivalate from the body .
類似化合物との比較
Pivaloyl carnitine can be compared with other carnitine esters such as:
- Isovaleryl-L-carnitine
- Valeryl-L-carnitine
- Octanoyl-L-carnitine
- 3-Hydroxyisovaleryl-L-carnitine
- 2-Methylbutyryl-L-carnitine
Uniqueness
This compound is unique due to its specific role in the metabolism and excretion of pivalate, which is not a common feature among other carnitine esters. This makes it particularly useful in studying carnitine homeostasis and the effects of pivalate-generating prodrugs .
特性
分子式 |
C12H24NO4+ |
|---|---|
分子量 |
246.32 g/mol |
IUPAC名 |
[3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3/p+1 |
InChIキー |
YICAQFPUDACYGQ-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


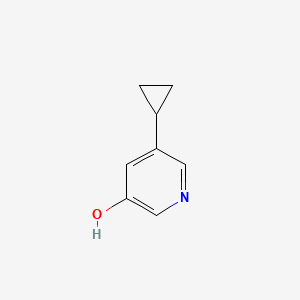
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)
amine](/img/structure/B12106769.png)

![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)



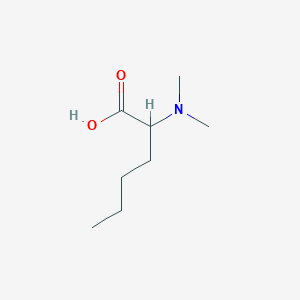
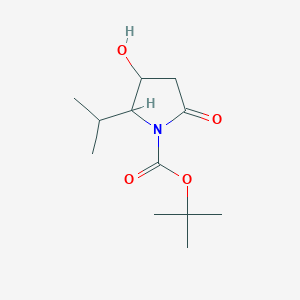
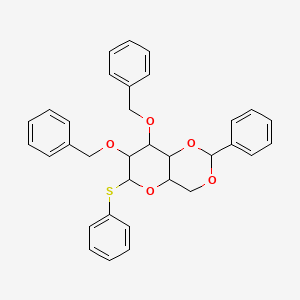
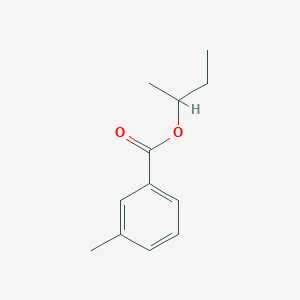
![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)
![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)
